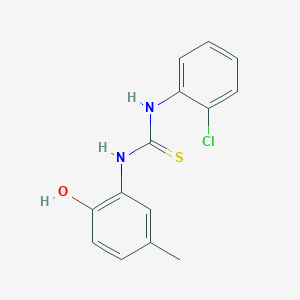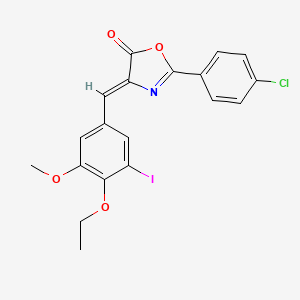![molecular formula C7H7N5O2S2 B4620474 2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiadiazole compounds involves cyclization reactions catalyzed by transition metals such as manganese. For example, during the synthesis of thiadiazoles, substituted thiosemicarbazide or thiohydrazide is cyclized in the presence of manganese(II) nitrate, leading to the formation of thiadiazole compounds through the loss of water or hydrogen sulfide (H2S) in various cases (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized using techniques such as IR, NMR, and X-ray crystallography. These methods reveal the presence of intramolecular as well as intermolecular hydrogen bonding, which stabilizes the structure. Additionally, Density Functional Theory (DFT) optimization helps in comparing geometric parameters with single crystal X-ray data, indicating stability due to negative HOMO and LUMO energy values (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including cycloaddition and rearrangement in the presence of metal ions. The structure and reactivity are influenced by the presence of functional groups such as the nitro group, which participates in ring opening and nucleophilic substitution reactions, leading to the formation of diverse products (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of hydrogen bonds and the geometric arrangement of the molecules in the crystal lattice influence these physical properties. Techniques such as X-ray crystallography provide detailed insights into the molecular and crystal structure (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are largely determined by their functional groups and molecular structure. Reactivity studies show that these compounds can participate in a variety of chemical reactions, including cycloadditions, which are central to the synthesis of complex organic molecules. The study of such reactions provides valuable information on the reactivity patterns and potential applications of thiadiazole compounds (Androsov & Neckers, 2007).
Aplicaciones Científicas De Investigación
Fungicidal Applications
The fungicidal activity of thiadiazole derivatives, including compounds similar to "2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole," has been evaluated against rice sheath blight, a major disease affecting rice in China. The study aimed to explore the structure-activity relationships, finding that certain thiadiazoles exhibit high fungicidal activity, highlighting their potential in agricultural applications (Chen, Li, & Han, 2000).
Inhibition of Nitric Oxide Synthase
Research on thiadiazoline and pyrazoline derivatives has shown inhibitory activities against two isoforms of nitric oxide synthase (inducible and neuronal). These studies offer insights into the potential therapeutic uses of thiadiazole compounds in treating conditions related to excessive nitric oxide production (Arias et al., 2018).
Diuretic Activity
A study investigating the diuretic activity of 1,3,4-thiadiazole derivatives, including those structurally related to "2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole," demonstrated significant increases in urinary excretion of water and electrolytes. This research suggests the potential for thiadiazole derivatives in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
Antimicrobial Activity
Thiazole-derived Schiff base ligands have been synthesized and evaluated for their antimicrobial activity. The study indicates that compounds incorporating the thiadiazole ring, similar to the mentioned chemical, can possess moderate antibacterial and antifungal activities, presenting another area of application for such compounds (Vinusha et al., 2015).
Synthesis and Characterization
Research into the synthesis of thiadiazole derivatives has led to the development of novel compounds with various applications, including as potential anti-tumor agents. This area of research is crucial for understanding the chemical properties and potential biological activities of thiadiazole compounds (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
2-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S2/c1-5-9-10-7(16-5)15-4-11-3-6(2-8-11)12(13)14/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKFFGUCGNUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)
![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)
![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)

![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)


![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)
![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)
![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)